N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core structure
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal functioning of the virus, leading to a reduction in HBV DNA viral load .
Result of Action
The compound’s action results in a significant reduction in HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization steps introduce the benzo[d][1,3]dioxole-5-carboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Biology: Studying the interaction with biological macromolecules and cellular processes.
Material Science: Application in the development of new materials with unique properties.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Benzo[d][1,3]dioxole derivatives: Compounds containing this moiety can have overlapping properties and applications.
Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(11-4-5-14-15(7-11)22-10-21-14)17-8-12-9-18-19-6-2-1-3-13(12)19/h4-5,7,9H,1-3,6,8,10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSSSKDRQWKPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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